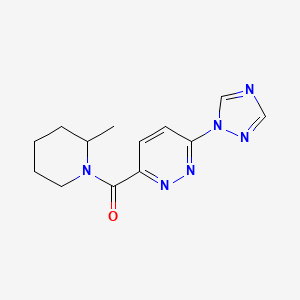

(6-(1H-1,2,4-三唑-1-基)哒嗪-3-基)(2-甲基哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been studied for their interaction with various targets, including enzymes like aromatase . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in certain types of breast cancer .

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

Inhibition of aromatase could lead to a decrease in the production of estrogens, which could have downstream effects on various physiological processes, including the growth of certain types of cancer cells .

Pharmacokinetics

It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetics . This suggests that the compound might have good bioavailability.

Result of Action

Some 1,2,4-triazole derivatives have shown cytotoxic activities against various cancer cell lines . This suggests that the compound might have potential anticancer effects.

实验室实验的优点和局限性

The advantages of using (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone in lab experiments include its potential applications in various fields of scientific research, such as cancer research and pain management. However, the limitations of using this compound include the lack of understanding of its mechanism of action and potential side effects.

未来方向

There are several future directions for the research of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone. For example, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, more research is needed to explore the potential applications of this compound in various fields of scientific research, such as neurology and psychiatry.

Conclusion:

In conclusion, (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. While the mechanism of action and potential side effects of this compound are not fully understood, studies have shown that it has unique biochemical and physiological effects. Further research is needed to explore the potential applications of this compound and fully understand its mechanism of action.

合成方法

The synthesis of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone involves a multi-step process. According to a study published in the Journal of Medicinal Chemistry, the synthesis starts with the preparation of 3-(2-methylpiperidin-1-yl)pyridazine-6-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1H-1,2,4-triazole to obtain the final product, (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone.

科学研究应用

抗癌药

具有 1,2,4-三唑核心结构的化合物作为抗癌药已显示出良好的效果 . 特别是,1,2,4-三唑衍生物已证明对包括 MCF-7、Hela 和 A549 在内的各种人类癌细胞系具有细胞毒性 .

抗真菌活性

1H-1,2,3-三唑-4-羧酸衍生物与所讨论的化合物具有相似的结构,已用于合成具有抗真菌活性的化合物 .

抗菌活性

这些衍生物还对结核分枝杆菌 H37Rv 菌株显示出抗菌活性 .

抗病毒活性

具有 1H-1,2,3-三唑核心的化合物已证明对甲型流感病毒和单纯疱疹病毒 1 型 (HSV-1) 的复制具有抗病毒活性 .

针对耐甲氧西林金黄色葡萄球菌 (MRSA) 和耐万古霉素肠球菌的治疗

(1H-1,2,4-三唑-1-基)乙酸已被用于合成对耐甲氧西林金黄色葡萄球菌和耐万古霉素肠球菌有效的化合物 .

单酰基甘油脂肪酶拮抗剂

鞘磷脂-1-磷酸受体激动剂和拮抗剂

硬脂酰辅酶 Δ-9 抑制剂

生化分析

Biochemical Properties

Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Molecular Mechanism

The molecular mechanism of action of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone is not well-defined. It is known that 1,2,4-triazole derivatives can bind to various biomolecules

属性

IUPAC Name |

(2-methylpiperidin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O/c1-10-4-2-3-7-18(10)13(20)11-5-6-12(17-16-11)19-9-14-8-15-19/h5-6,8-10H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDYBBLTDPOUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=NN=C(C=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide](/img/structure/B2425214.png)

![N-tert-butyl-2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2425217.png)

![3-(3-methylbutyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2425221.png)

![1-(4-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2425223.png)

![N-[(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2425228.png)

![3-Amino-1-[3-(dimethylamino)propyl]thiourea](/img/structure/B2425233.png)

![2-{1,4-dioxaspiro[4.5]decan-8-yl}-N-(2-oxo-1-phenylazetidin-3-yl)acetamide](/img/structure/B2425234.png)